N-benzyl-1,1,1-trifluoromethanesulfonamide

Catalog No.
S1892889
CAS No.
36457-58-6
M.F
C8H8F3NO2S
M. Wt
239.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-1,1,1-trifluoromethanesulfonamide

CAS Number

36457-58-6

Product Name

N-benzyl-1,1,1-trifluoromethanesulfonamide

IUPAC Name

N-benzyl-1,1,1-trifluoromethanesulfonamide

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)15(13,14)12-6-7-4-2-1-3-5-7/h1-5,12H,6H2

InChI Key

IJHVVEQTOXFGCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C(F)(F)F

Organic Synthesis

  • N-BsTf serves as a versatile precursor for the introduction of the trifluoromethanesulfonyl (Tf) functional group in organic synthesis. The Tf group is valuable due to its ability to activate carbonyl groups and enhance their reactivity in various reactions. PubChem:

Medicinal Chemistry

  • Due to the presence of the Tf group, N-BsTf has been explored in medicinal chemistry research for its potential role in the development of new therapeutic agents. The Tf group can influence the biological properties of molecules, making N-BsTf a scaffold for drug design. However, more research is required to understand its specific medicinal properties. PubChem:

Material Science

  • Research has investigated the use of N-BsTf in the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These properties make ionic liquids valuable for various applications, including catalysis and electrochemistry. ScienceDirect

N-benzyl-1,1,1-trifluoromethanesulfonamide is a chemical compound with the molecular formula C₈H₈F₃NO₂S and a molecular weight of 239.21 g/mol. This compound is characterized by the presence of a benzyl group attached to a trifluoromethanesulfonamide moiety, contributing to its unique properties. It appears as a colorless solid with a melting point of 44-46 °C and is soluble in various organic solvents, making it versatile for different chemical applications .

, particularly in organic synthesis. Notably, it has been involved in reactions with indoles, leading to the formation of various substituted sulfonamides. The compound can undergo deprotonation reactions and can act as a nucleophile in various substitution reactions . Its reactivity is attributed to the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the sulfur atom.

While specific biological activities of N-benzyl-1,1,1-trifluoromethanesulfonamide are not extensively documented, compounds of this class are often investigated for their potential pharmacological effects. The presence of the trifluoromethanesulfonamide group is known to influence biological activity, particularly in drug development. Some studies suggest that related compounds exhibit antimicrobial and anti-inflammatory properties, indicating potential therapeutic applications .

The synthesis of N-benzyl-1,1,1-trifluoromethanesulfonamide typically involves the reaction between benzylamine and triflic anhydride (trifluoromethanesulfonic anhydride) in dichloromethane at low temperatures (around 0 °C). Following the reaction, purification processes yield the desired compound in good yields . Alternative synthetic routes may involve modifications to the benzylamine or variations in reaction conditions to optimize yield and purity.

N-benzyl-1,1,1-trifluoromethanesulfonamide serves as a valuable reagent in organic synthesis. It is particularly useful for introducing nitrogen functionalities into organic molecules and can be employed in Gabriel and Mitsunobu reactions. Its ability to facilitate the formation of more complex structures makes it a significant building block in medicinal chemistry and material science .

Interaction studies involving N-benzyl-1,1,1-trifluoromethanesulfonamide focus on its reactivity with various substrates and its role as a nucleophile or electrophile in chemical transformations. Research indicates that this compound can interact with a variety of functional groups due to its unique electronic properties imparted by the trifluoromethyl group. Such interactions are essential for understanding its behavior in synthetic pathways and potential biological mechanisms .

Several compounds share structural similarities with N-benzyl-1,1,1-trifluoromethanesulfonamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-phenyl-1,1,1-trifluoromethanesulfonamideC₈H₈F₃NO₂SContains a phenyl group instead of a benzyl group
N-benzyl-N-phenyl-1,1,1-trifluoromethanesulfonamideC₁₄H₁₄F₆N₂O₂SFeatures both benzyl and phenyl substituents
N-(2-naphthyl)-1,1,1-trifluoromethanesulfonamideC₁₃H₉F₃NO₂SIncorporates a naphthyl group for enhanced aromaticity

The uniqueness of N-benzyl-1,1,1-trifluoromethanesulfonamide lies in its specific combination of functional groups that enhance its reactivity while maintaining stability under various conditions. Its role as a versatile reagent in organic synthesis sets it apart from other similar compounds.

XLogP3

2.9

LogP

2.91 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

36457-58-6

Wikipedia

N-Benzyl-1,1,1-trifluoromethanesulphonamide

Dates

Modify: 2023-08-16

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